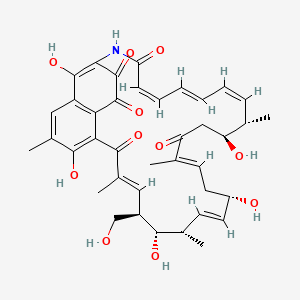

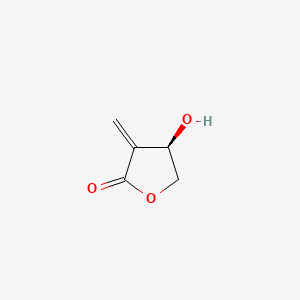

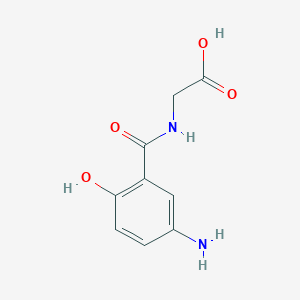

(4R)-4-hydroxy-3-methylideneoxolan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tulipalin B is a member of the class of butan-4-olides that is 3-methylidenebutan-4-olide carrying an additional hydroxy substituent at position 4 (the 4R-enantiomer) It has a role as a plant metabolite, an antifungal agent and an antibacterial agent. It is a butan-4-olide, an enoate ester and a secondary alcohol.

Aplicaciones Científicas De Investigación

Mosquito Larvicidal Potential

A study by Ali and Venugopalan (2019) explored the larvicidal potential of hydroxy-2-methyl-4H-pyran-4-one against various mosquito species. This compound, isolated from the methanol root extract of Senecio laetus, showed significant mortality rates in mosquito larvae, suggesting its potential as a mosquito control agent. The study highlighted the compound's binding affinity with olfactory binding proteins of mosquitoes, indicating its effectiveness in mosquito control strategies (Ali & Venugopalan, 2019).

Polymer Synthesis and Characterization

Kumar and Negi (2015) researched the synthesis and characterization of poly(potassium 1-hydroxy acrylate) and its derivatives. They utilized compounds including 5-methyl-2-isopropyl-1,3-dioxolan-4-one, showcasing their potential in creating polymers with high water absorption capacity. This study contributes to the development of new materials with unique properties for industrial applications (Kumar & Negi, 2015).

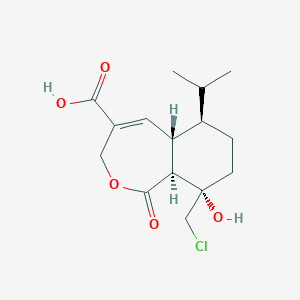

Chemical Synthesis and Pharmaceutical Applications

Saotome, Ono, and Akita (2001) discussed the chemical synthesis of various compounds, including derivatives of (4R,5R)-4,5-epoxy-2(E)-hexenoates. They explored the potential of these compounds in pharmaceutical contexts, such as their transformation into osmundalactone, an aglycone of osmundalin (Saotome, Ono, & Akita, 2001).

Anticancer and Electrochemical Properties

Badiger, Khatavi, and Kamanna (2022) synthesized isoxazole derivatives, including 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, and evaluated their anticancer and electrochemical behavior. The study indicates these compounds' potential in developing new drug candidates and their promising anticancer activity (Badiger, Khatavi, & Kamanna, 2022).

Lipid Peroxidation and Redox Biology

Spickett (2013) examined 4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation, in the context of its reactivity, cytotoxicity, and role in various biological processes. This study provides insights into the complex roles of HNE in cell signaling and its potential modulation in physiological and disease states (Spickett, 2013).

Antiproliferative Activity Against Tumor Cells

Amatori et al. (2010) focused on malten, a new synthetic molecule derived from maltol, for its antiproliferative activity against tumor cells. The study revealed that malten induces complex DNA structural modifications, offering potential for cancer therapy (Amatori et al., 2010).

Endocrine Disruption and Nuclear Receptors

Kojima et al. (2016) investigated the effects of organophosphate flame retardant metabolites on human nuclear receptors. Their study suggests that these compounds can act as endocrine disruptors by interacting with various nuclear receptors, impacting hormonal balance and health (Kojima et al., 2016).

Propiedades

Nombre del producto |

(4R)-4-hydroxy-3-methylideneoxolan-2-one |

|---|---|

Fórmula molecular |

C5H6O3 |

Peso molecular |

114.1 g/mol |

Nombre IUPAC |

(4R)-4-hydroxy-3-methylideneoxolan-2-one |

InChI |

InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h4,6H,1-2H2/t4-/m0/s1 |

Clave InChI |

BFLSLERVRLOFCX-BYPYZUCNSA-N |

SMILES isomérico |

C=C1[C@H](COC1=O)O |

SMILES |

C=C1C(COC1=O)O |

SMILES canónico |

C=C1C(COC1=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1h-Imidazol-4-yl)propyl]piperidine](/img/structure/B1247739.png)

![6-[4-(4-Fluorobenzoyl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247741.png)

![(2S,4R)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-4-hydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1247746.png)

![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1247755.png)